Cas no 1805286-52-5 (3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride)

3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride
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- インチ: 1S/C8H5ClF2N2O2S/c1-4-5(2-12)7(8(10)11)13-3-6(4)16(9,14)15/h3,8H,1H3
- InChIKey: COXJMYHEHLLVTJ-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=C(C(F)F)C(C#N)=C1C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 400
- XLogP3: 1.6
- トポロジー分子極性表面積: 79.2
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029038475-250mg |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029038475-500mg |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029038475-1g |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride |
1805286-52-5 | 95% | 1g |
$3,068.70 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chlorideに関する追加情報
Introduction to 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride (CAS No. 1805286-52-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride (CAS No. 1805286-52-5) represents a significant advancement in the realm of specialized heterocyclic compounds, offering unique structural and functional attributes that make it highly valuable for modern chemical biology and medicinal chemistry research. Its molecular architecture, featuring a cyano group, a difluoromethyl substituent, and a sulfonyl chloride moiety, positions it as a versatile intermediate for the synthesis of biologically active molecules.
Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. The presence of the difluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug candidates due to its ability to enhance metabolic stability and binding affinity. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* has demonstrated that difluoromethyl-containing pyridines exhibit promising activity as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The sulfonyl chloride functionality further extends its utility by enabling facile derivatization into sulfonamides, a class of compounds known for their broad spectrum of biological activities.
The cyano group in the molecule contributes to its reactivity, making it an excellent precursor for further functionalization via nucleophilic substitution reactions. This property is particularly useful in constructing complex scaffolds that mimic natural products or designed molecular frameworks. In parallel, the 4-methylpyridine backbone provides a stable aromatic core that can be modified without compromising structural integrity, allowing chemists to explore diverse structural permutations with high precision.
One of the most compelling aspects of 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride is its role in synthesizing novel scaffolds for drug discovery. Researchers have leveraged this compound to develop small-molecule inhibitors targeting challenging biological pathways. For example, recent publications indicate that derivatives of this compound exhibit inhibitory effects on enzymes involved in bacterial resistance mechanisms, suggesting its utility in combating antibiotic-resistant infections. The sulfonyl chloride group also facilitates the introduction of polar functionalities, which can improve solubility and bioavailability—key factors in drug design.
In the context of medicinal chemistry, the compound's versatility has been exploited to create libraries of heterocyclic derivatives for high-throughput screening (HTS). The combination of electronic and steric effects imparted by the cyano, difluoromethyl, methyl, and sulfonyl chloride groups allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area (PSA). Such tuning is essential for optimizing pharmacokinetic profiles, ensuring that lead compounds exhibit desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
The synthetic utility of 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride has also been explored in industrial settings. Its compatibility with various reaction conditions makes it suitable for large-scale production processes. Additionally, its stability under storage conditions simplifies handling and transportation, reducing costs associated with material degradation. These attributes position it as an attractive building block for pharmaceutical manufacturers seeking efficient synthetic routes to complex drug molecules.
From a chemical biology perspective, this compound has been utilized to probe enzyme mechanisms and develop mechanistic inhibitors. The electrophilic nature of the sulfonyl chloride group allows for covalent labeling experiments, which are invaluable for understanding enzyme active sites and developing site-directed inhibitors. Such studies not only advance fundamental knowledge but also provide insights into potential therapeutic strategies against diseases caused by aberrant enzymatic activity.
The growing interest in fluorinated heterocycles underscores the significance of compounds like 3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride. Fluorochemicals are renowned for their ability to modulate drug properties significantly; for example, fluorine atoms can increase binding affinity by influencing hydrogen bonding interactions or hydrophobic effects. The integration of these elements into pyridine derivatives has yielded compounds with enhanced potency and selectivity—qualities that are paramount in modern drug development.
In conclusion,3-Cyano-2-(difluoromethyl)-4-methylpyridine-5-sulfonyl chloride (CAS No. 1805286-52-5) stands out as a multifaceted intermediate with broad applications across chemical biology and medicinal chemistry. Its unique structural features enable the synthesis of novel bioactive molecules with improved pharmacological profiles. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound will undoubtedly play an increasingly pivotal role in advancing drug discovery efforts worldwide.
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